4-Chloro-2-aminobutanoic acid hydrochloride
Overview
Description
4-Chloro-2-aminobutanoic acid hydrochloride is a chemical compound with the molecular formula C4H9Cl2NO2 and a molecular weight of 174.02 g/mol It is a derivative of butanoic acid, featuring a chlorine atom and an amino group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-aminobutanoic acid hydrochloride typically involves the chlorination of 2-aminobutanoic acid. One common method includes the reaction of 2-aminobutanoic acid with thionyl chloride (SOCl2) to introduce the chlorine atom at the 4-position. The reaction is carried out under reflux conditions, and the product is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-aminobutanoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) are commonly used under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of 4-hydroxy-2-aminobutanoic acid.
Oxidation: Formation of 4-chloro-2-nitrobutanoic acid.
Reduction: Formation of 4-chloro-2-aminobutanol.
Scientific Research Applications
4-Chloro-2-aminobutanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its reactivity and functional groups
Mechanism of Action
The mechanism of action of 4-Chloro-2-aminobutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and amino group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways. The compound can modulate enzyme activity by forming covalent or non-covalent interactions, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminobutanoic acid: Lacks the chlorine atom, resulting in different reactivity and biological activity.
4-Chloro-2-aminobutanol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different chemical properties.
4-Chloro-2-nitrobutanoic acid: Contains a nitro group instead of an amino group, resulting in different reactivity and applications.
Uniqueness
4-Chloro-2-aminobutanoic acid hydrochloride is unique due to the presence of both a chlorine atom and an amino group on the butanoic acid backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-amino-4-chlorobutanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTMKIIZPMXFLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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